

An In-depth Technical Guide on the Diterpenoid Alkaloid Ovatine

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Compound of Interest

Compound Name: Ovatine

Cat. No.: B12794317

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Abstract

Ovatine, a C20-diterpenoid alkaloid, is a natural product isolated from the plant *Garrya ovata* var. *lindheimeri*. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ovatine**. Due to the limited availability of public data, this document focuses on the foundational characterization of the compound and outlines the general context of its chemical class. Further research is warranted to fully elucidate its pharmacological potential and mechanism of action.

Introduction

Ovatine is a member of the complex and structurally diverse class of diterpenoid alkaloids. These natural products have garnered significant interest in the scientific community due to their wide range of biological activities, which include anti-inflammatory, analgesic, anti-arrhythmic, and antitumor effects. **Ovatine**'s discovery and structural elucidation in the late 1970s provided a new scaffold for chemical and pharmacological investigation. This guide aims to consolidate the available technical information on **Ovatine** to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The available quantitative data for **Ovatine** are summarized in the table below. The data is primarily derived from its initial isolation and characterization.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₅ NO ₃	[Initial Characterization]
Molecular Weight	385.5 g/mol	[Initial Characterization]
Melting Point	113-114 °C	[Initial Characterization]
CAS Number	68719-14-2	[Chemical Abstract Service]
IUPAC Name	(1S,2R,5R,7R,8R,11R,12R,18R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.1 ⁵ , ⁸ .0 ¹ , ¹¹ .0 ² , ⁸ .0 ¹⁴ , ¹⁸]docosan-7-yl acetate	[IUPAC Nomenclature]

Note: Comprehensive data on solubility, pKa, and detailed spectral characteristics beyond initial IR are not extensively reported in publicly accessible literature.

Chemical Structure and Stereochemistry

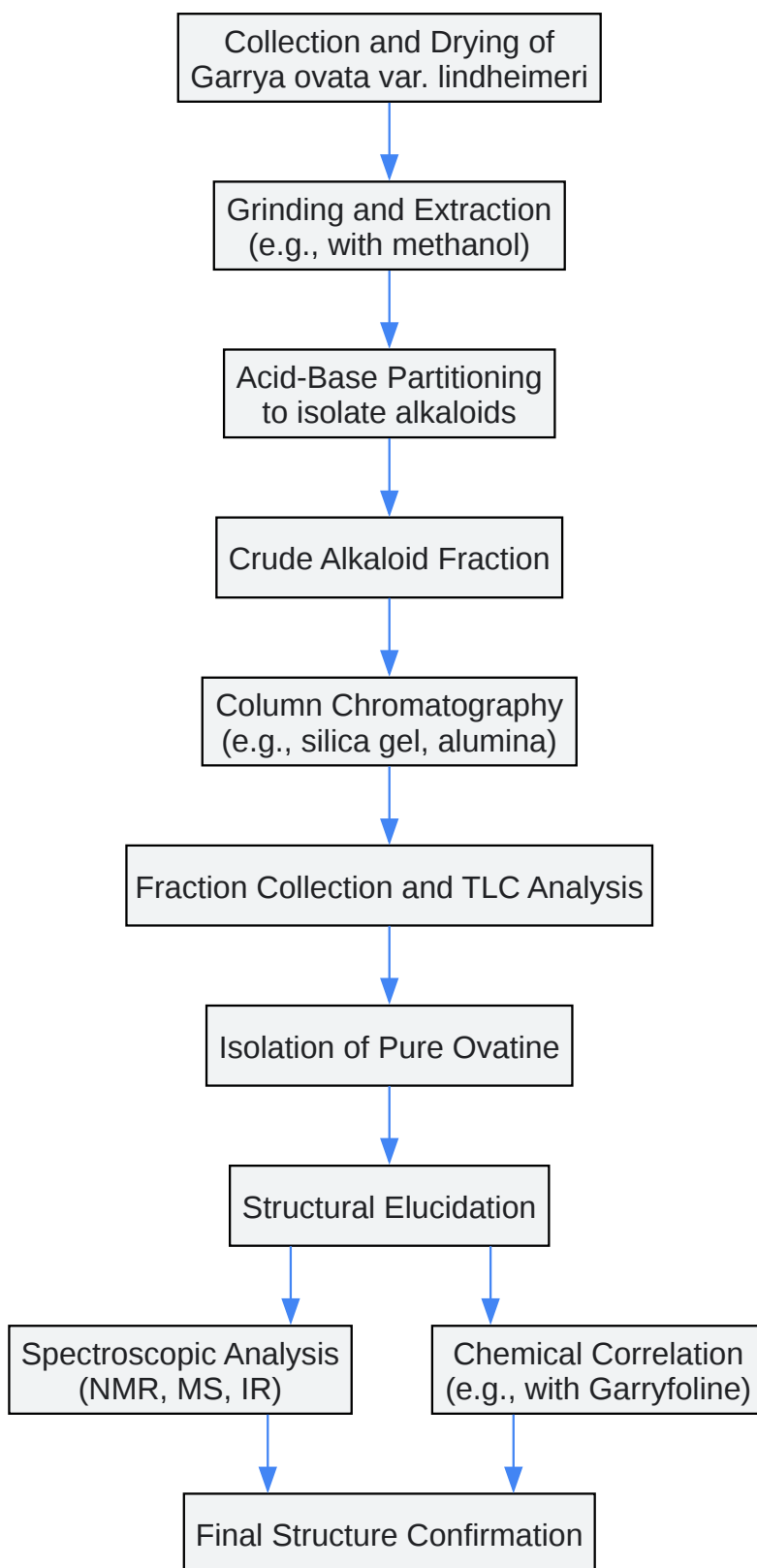
Ovatine possesses a complex hexacyclic ring system characteristic of C₂₀-diterpenoid alkaloids. Its structure was determined through spectroscopic methods and chemical correlation. A key feature of its chemistry is its relationship with garryfoline, another diterpenoid alkaloid. **Ovatine** and garryfoline are reported to be interconvertible, suggesting a close biosynthetic or chemical relationship.

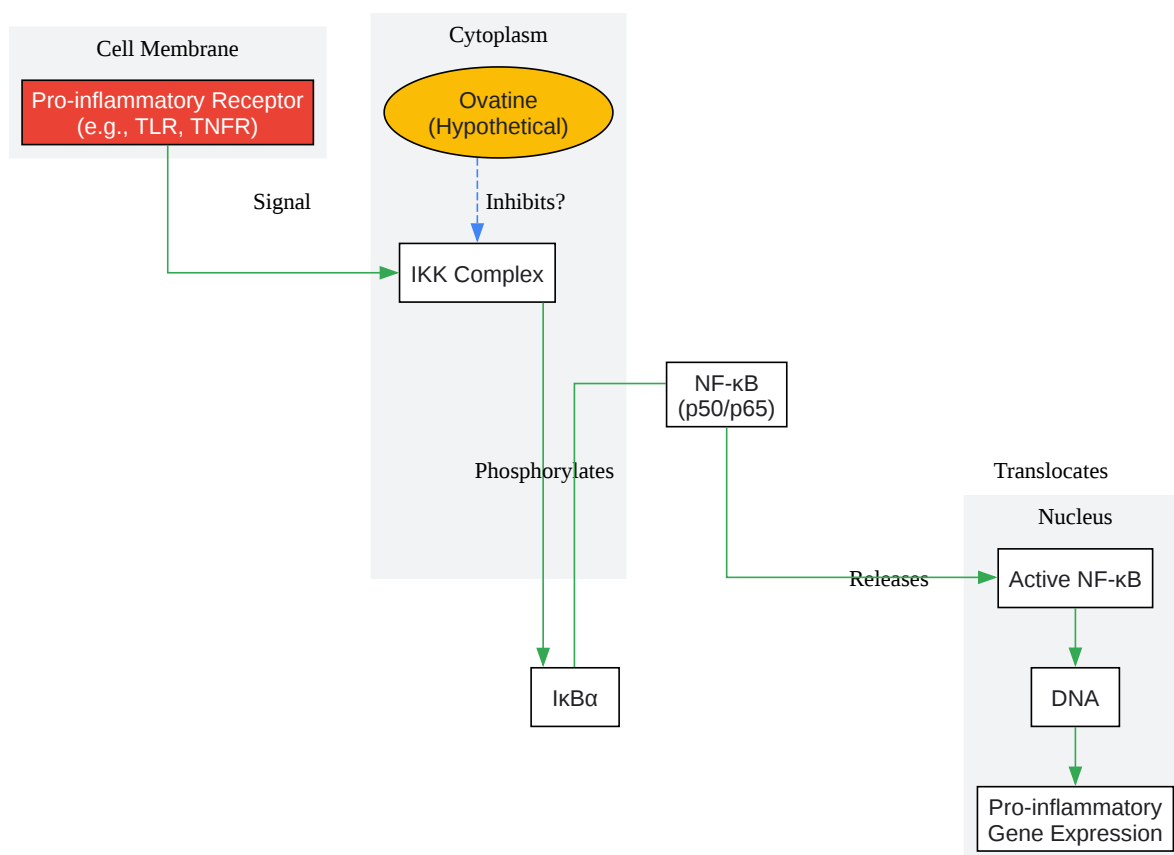
Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Ovatine** are limited in publicly available literature. The following is a generalized workflow based on the initial discovery and common practices for natural product isolation.

Logical Workflow for Isolation and Characterization

The isolation of **Ovatine** from its natural source, *Garrya ovata* var. *lindheimeri*, and its subsequent characterization would logically follow the workflow depicted below. This diagram illustrates the sequential steps from plant material collection to the determination of the final chemical structure.





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